molecular formula C23H19ClN2O3 B11564503 2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11564503
M. Wt: 406.9 g/mol
InChI Key: SRKPJWAJGCGJND-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and a benzoxazole moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and benzoxazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for treating various diseases.

    Industry: The compound’s unique chemical structure may find applications in materials science and other industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The chlorophenoxy and benzoxazole groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the combination of its chlorophenoxy and benzoxazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C23H19ClN2O3/c1-14-10-19-21(11-15(14)2)29-23(26-19)16-6-5-7-17(12-16)25-22(27)13-28-20-9-4-3-8-18(20)24/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

SRKPJWAJGCGJND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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